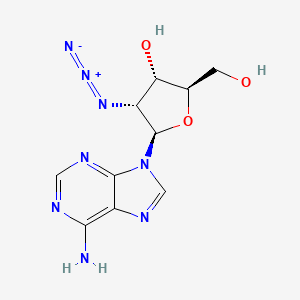![molecular formula C15H24N2 B1229958 3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Übersicht
Beschreibung
Aloperine is a quinolizidine alkaloid found in the seeds and leaves of the medicinal plant Sophora alopecuroides L. This compound has been used as herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . Recently, aloperine has been widely investigated for its therapeutic activities, including its effectiveness against cancer, viral diseases, cardiovascular, and inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aloperine can be synthesized through various chemical routes. One common method involves the extraction of aloperine from the leaves of Sophora alopecuroides L. using solvents such as ethanol or methanol . The extracted compound is then purified through techniques like column chromatography.
Industrial Production Methods: In industrial settings, aloperine is typically produced through large-scale extraction from Sophora alopecuroides L. plants. The process involves harvesting the plant material, drying it, and then using solvents to extract the alkaloid. The crude extract is further purified to obtain aloperine in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aloperin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aloperin kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die Chinolizidinstruktur von Aloperin verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Aloperinderivate mit modifizierten biologischen Aktivitäten .
4. Wissenschaftliche Forschungsanwendungen
Aloperin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Ausgangsmaterial für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen.
Biologie: Untersuchung seiner Auswirkungen auf die Zellzyklusregulation, Apoptose und Autophagie.
5. Wirkmechanismus
Aloperin übt seine Wirkung über mehrere molekulare Zielstrukturen und Signalwege aus:
Zellzyklusarrest: Aloperin kann einen Zellzyklusarrest induzieren und so die Proliferation von Krebszellen verhindern.
Apoptose: Es löst Apoptose aus, indem es die Expression von pro-apoptotischen und anti-apoptotischen Proteinen moduliert.
Autophagie: Aloperin kann Autophagie induzieren, ein Prozess, der zur Degradation beschädigter zellulärer Komponenten beiträgt.
Wissenschaftliche Forschungsanwendungen
Aloperine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cell cycle regulation, apoptosis, and autophagy.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
Wirkmechanismus
Aloperine exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: Aloperine can induce cell cycle arrest, preventing the proliferation of cancer cells.
Apoptosis: It triggers apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Autophagy: Aloperine can induce autophagy, a process that helps in the degradation of damaged cellular components.
Signaling Pathways: It modulates various signaling pathways, including PI3K, Akt, NF-κB, Ras, and Nrf2, which are involved in cell survival, inflammation, and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Aloperin ist unter den Chinolizidin-Alkaloiden einzigartig durch sein breites Spektrum an biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Matrin: Ein weiteres Chinolizidin-Alkaloid mit Antikrebs- und entzündungshemmenden Eigenschaften.
Aloperin zeichnet sich durch seine starke Modulation mehrerer biologischer Prozesse und Signalwege aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOLRLSBMUGVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)C=C4C3NCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56293-29-9 | |
| Record name | Aloperine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)




![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)







